molecular formula C10H14Cl3N3 B2721885 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride CAS No. 2241128-16-3

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride

Cat. No.: B2721885
CAS No.: 2241128-16-3
M. Wt: 282.59
InChI Key: IWSBBSCXCIOEAY-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or its esters, under acidic conditions to form the benzimidazole core.

    Chlorination: The benzimidazole core is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzimidazole is then alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any nitro groups present.

    Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with heating.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

    Agriculture: The compound and its derivatives are investigated for their potential use as pesticides and fungicides.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as tubulin, which is essential for cell division, making it a potential anticancer agent.

    Pathways Involved: It can interfere with the microtubule dynamics in cells, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine: Similar structure but with chlorine at the 5th position.

    2-(2-Benzylbenzimidazol-1-yl)ethanamine: Contains a benzimidazole ring with a benzyl group and ethanamine side chain.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring, such as 2-substituted benzimidazoles.

Uniqueness

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine is unique due to the specific positioning of the chlorine atom and the propan-1-amine group, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10;;/h3-5,7H,2,12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSBBSCXCIOEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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